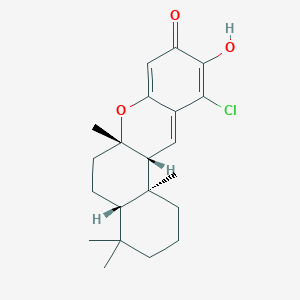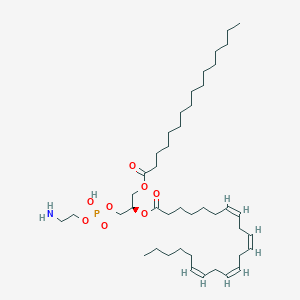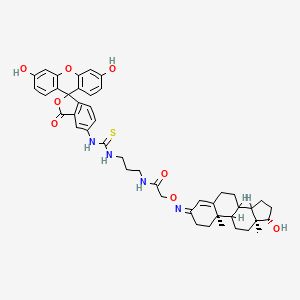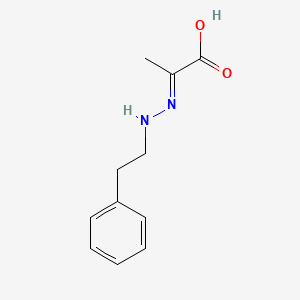
Isokotomolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isokotomolide A is a natural product found in Cinnamomum kotoense with data available.
Scientific Research Applications
1. Anti-proliferative Activity in Lung Cancer Cells
Isokotomolide A (IKA), a butanolide compound isolated from Cinnamomum kotoense, demonstrates anti-proliferative activity in human non-small cell lung cancer A549 cells. It inhibits cell proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis. This effect is mediated by increased levels of p21/WAF1, reduced amounts of cyclins and Cdks, increased p53 phosphorylation, and decreased p53-MDM2 interaction. Additionally, IKA triggers the mitochondrial apoptotic pathway, indicated by changes in Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation (Chen et al., 2007).
2. Melanoma Autophagy and Apoptosis
Isokotomolide A (Iso A) has been found to induce autophagy and apoptosis in melanoma cells both in vivo and in vitro. This includes effects on B16F10, A2058, MeWo, and A375 cells, demonstrating antimigratory effects. The autophagy induction involves autophagy-related proteins, and apoptosis is confirmed by annexin V–FITC/PI double-stain, cell cycle arrest, and DNA damage. Iso A's action is linked to the mitogen-activated protein kinase (MAPK) pathway, caspase cascade activations, and tumor growth inhibition in a xenograft model (Li et al., 2020).
3. Antioxidant Properties
Isokotomolide A, along with other compounds from Cinnamomum plants, has been identified as a potent antioxidant. These compounds exhibit effective 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging capabilities, metal chelating power, and reducing power. Such antioxidant properties suggest a potential role in cancer prevention and as components in cosmetic ingredients or therapies for human diseases (Cheng et al., 2012).
properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |
InChI Key |
GTRPOAYDIMUHJJ-LMMOQWNQSA-N |
Isomeric SMILES |
CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCC=C1C(C(=C)OC1=O)O |
synonyms |
isokotomolide A kotomolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



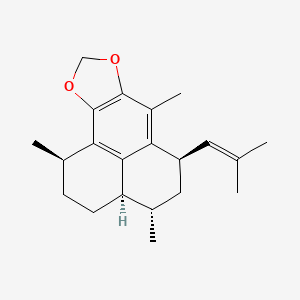
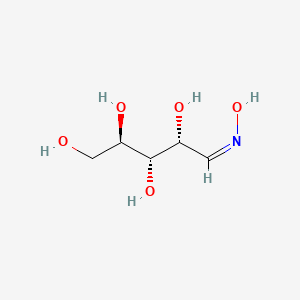





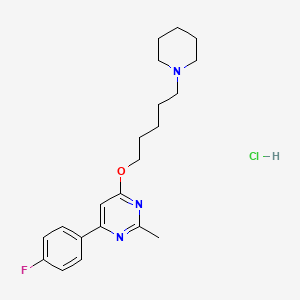
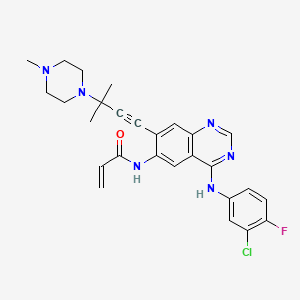
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
